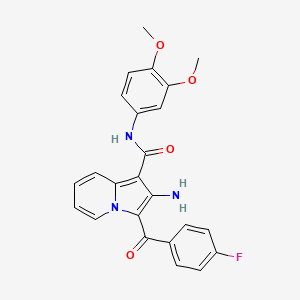

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O4/c1-31-18-11-10-16(13-19(18)32-2)27-24(30)20-17-5-3-4-12-28(17)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWAILRFMGMZNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a member of a class of indolizine derivatives that have garnered attention for their potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₆H₁₈FN₃O₃

- Molecular Weight : 317.33 g/mol

- IUPAC Name : this compound

Structural Features

- Indolizine Core : The indolizine moiety is known for its diverse biological activities.

- Fluorobenzoyl Group : The presence of a fluorobenzoyl group enhances lipophilicity, potentially improving bioavailability.

- Dimethoxyphenyl Substituent : This group may contribute to the compound's ability to interact with biological targets.

Anti-inflammatory Properties

Research indicates that compounds similar to This compound exhibit significant anti-inflammatory effects. For instance, derivatives containing benzoyl groups have shown efficacy in inhibiting prostaglandin synthesis in the iris/ciliary body, which is crucial for treating inflammatory disorders such as uveitis .

Case Study: Prostaglandin Inhibition

In a study evaluating various compounds for their ability to inhibit prostaglandin synthesis, the tested derivatives demonstrated varying degrees of inhibition. The most effective compounds inhibited the synthesis of all types of prostaglandins produced by the iris/ciliary body .

Antioxidant Activity

Some studies indicate that compounds with similar structures possess antioxidant properties, which can protect cells from oxidative stress—a contributing factor in various diseases including cancer and neurodegenerative disorders .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of prostaglandin synthesis | |

| Anticancer | Potential inhibition of tumor growth | |

| Antioxidant | Reduction in oxidative stress |

Mechanistic Insights

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Pathways : Similar compounds inhibit enzymes involved in inflammatory responses.

- Modulation of Cell Signaling : The compound may alter signaling pathways associated with cancer cell proliferation.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have been shown to selectively inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. A study highlighted the synthesis of indolizine derivatives that demonstrated potent inhibition against CDK4, which is often overactive in various cancers .

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects. Indolizine derivatives have been studied for their ability to modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases. The presence of the dimethoxyphenyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in conditions like Alzheimer's disease .

Enzyme Inhibition

The mechanism of action for compounds like this compound often involves the inhibition of specific enzymes associated with tumor growth and proliferation. For example, studies have shown that similar compounds can inhibit kinases involved in signaling pathways that promote cancer cell survival and proliferation .

Antioxidant Properties

Additionally, there is evidence suggesting that these compounds possess antioxidant properties, which could contribute to their therapeutic effects by reducing oxidative stress in cells. This is particularly relevant in cancer therapy where oxidative stress can lead to tumor progression and metastasis .

In Vivo Studies

In vivo studies using animal models have demonstrated the efficacy of indolizine derivatives in inhibiting tumor growth. One notable study involved administering a related compound to mice bearing human tumor xenografts, resulting in significant tumor regression and prolonged survival rates compared to control groups .

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and functional distinctions between the target compound and its analogs:

Functional and Pharmacological Insights

(a) Electron Effects and Bioactivity

- The 4-fluorobenzoyl group in the target compound (vs. 4-methylbenzoyl in or 3-nitrobenzoyl in ) provides a balance of electron-withdrawing character and metabolic stability. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets, as seen in antibacterial indolizine derivatives .

- Nitro-substituted analogs (e.g., ) exhibit strong electron-withdrawing effects but are associated with higher redox reactivity, which may limit therapeutic utility due to toxicity risks.

(b) Substituent Impact on Solubility and Binding

- The 3,4-dimethoxyphenyl group on the target compound improves aqueous solubility compared to 4-methoxyphenyl () or 4-ethylphenyl () derivatives.

(c) Steric Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, and how can reaction yields be improved?

- Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of pyridine derivatives with alkynes to form the indolizine core, followed by benzoylation and carboxamide functionalization. Key steps include:

- Cyclization: Use palladium or copper catalysts under inert atmospheres to form the indolizine scaffold .

- Benzoylation: Electrophilic substitution with 4-fluorobenzoyl chloride in anhydrous solvents (e.g., DMF) at controlled temperatures (0–5°C) .

- Carboxamide Formation: Coupling with 3,4-dimethoxyaniline using EDCI or DCC as coupling agents .

- Yield Optimization: Adjust stoichiometry, solvent polarity (e.g., THF vs. DCM), and reaction time. Purification via column chromatography (silica gel, hexane:ethyl acetate gradients) improves purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., fluorobenzoyl and dimethoxyphenyl groups). For example, aromatic protons appear at δ 7.2–8.0 ppm, while methoxy groups resonate at δ 3.8–4.0 ppm .

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]+ at m/z ~465) .

- TLC Monitoring: Hexane:ethyl acetate (3:1) systems track reaction progress .

- Elemental Analysis: Ensures C, H, N ratios match theoretical values (e.g., C: 65.3%, H: 4.5%, N: 9.5%) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer:

- Antimicrobial Screening: Use microdilution assays (MIC against S. aureus, E. coli) with compound concentrations 1–100 µg/mL .

- Anticancer Assays: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures .

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) with IC50 determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodological Answer:

- Substituent Variation: Compare analogs with substituents like chloro (), methyl (), or nitro groups ( ) to assess impacts on potency.

- Key Findings:

- 4-Fluorobenzoyl enhances target affinity due to electronegativity and lipophilicity .

- 3,4-Dimethoxyphenyl improves solubility but may reduce metabolic stability .

- Computational Modeling: Docking studies (AutoDock Vina) predict interactions with targets like kinases or GPCRs .

Q. What strategies resolve contradictions in reported biological data across studies?

- Methodological Answer:

- Standardized Protocols: Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Meta-Analysis: Compare datasets from multiple studies (e.g., vs. 6) to identify trends (e.g., substituent-dependent cytotoxicity).

- Orthogonal Validation: Confirm activity via alternative methods (e.g., SPR for binding affinity if fluorescence assays show discrepancies) .

Q. How can computational methods predict metabolic stability and toxicity?

- Methodological Answer:

- ADMET Prediction: Use tools like SwissADME or ADMETLab to estimate:

- Metabolic Sites: CYP450-mediated oxidation of methoxy groups .

- Toxicity: Ames test predictions for mutagenicity .

- MD Simulations: GROMACS simulations assess binding stability with targets over 100 ns trajectories .

Q. What experimental designs are effective for studying the compound’s stability under physiological conditions?

- Methodological Answer:

- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hr, monitor degradation via HPLC .

- Light/Temperature Sensitivity: Store at -20°C, 4°C, and 25°C with/without light exposure; assess purity weekly .

- Plasma Stability: Incubate in human plasma (37°C, 1–6 hr), quantify remaining compound via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.